ニンビン

概要

説明

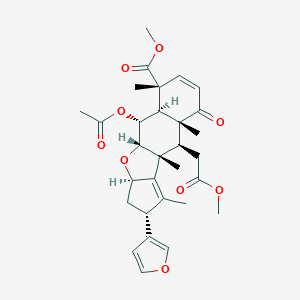

Nimbin is a triterpenoid compound isolated from the neem tree (Azadirachta indica). It is part of the chemical family of limonoids and triterpenoids. Nimbin is known for its diverse biological activities, including anti-inflammatory, antipyretic, fungicidal, antihistamine, and antiseptic properties . It was first extracted in 1942 from neem seeds by Siddiqi et al .

科学的研究の応用

Antiviral Applications

Nimbin exhibits promising antiviral properties, particularly against various strains of the dengue virus. Research indicates that nimbin effectively binds to the envelope protein of all four dengue virus serotypes (DENV-1 to DENV-4), inhibiting viral entry into host cells. This action positions nimbin as a potential lead compound in the development of anti-dengue therapeutics.

Case Study: In Silico Analysis of Nimbin's Antiviral Activity

A computational study demonstrated that nimbin shows a higher binding affinity compared to other compounds tested against the dengue virus. The binding interactions were characterized by multiple hydrogen bonds, suggesting a strong interaction with the viral envelope protein.

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds |

|---|---|---|

| Nimbin | -9.5 | 4 |

| Azadirachtin | -8.3 | 3 |

| Gedunin | -9.0 | 3 |

The results indicate nimbin's potential as an effective antiviral agent against dengue virus infections .

Anti-inflammatory Properties

Nimbin has been studied for its anti-inflammatory effects, particularly through its ability to stabilize human red blood cell membranes. This property is indicative of its potential to mitigate inflammatory responses.

Experimental Findings: Membrane Stabilization

In vitro experiments assessed the impact of nimbin on hemolysis induced by heat and hypotonic solutions. The results demonstrated that nimbin significantly stabilized the red blood cell membrane compared to standard anti-inflammatory drugs like diclofenac.

| Concentration (μM) | Hemolysis (%) | Nimbin Effect |

|---|---|---|

| 25 | 45 | Significant |

| 50 | 30 | Highly Significant |

| 100 | 15 | Very High |

| 150 | 5 | Maximum |

These findings suggest that nimbin could be a valuable candidate for developing anti-inflammatory therapies .

Antimicrobial Activity

Nimbin also exhibits antimicrobial properties, making it a candidate for use in treating infections caused by bacteria and fungi. Studies have shown that nimbin can inhibit the growth of various pathogens.

Case Study: Antimicrobial Efficacy

In laboratory settings, nimbin was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These results highlight nimbin's potential as a natural antimicrobial agent .

Anticancer Potential

Recent studies have explored the anticancer properties of nimbin, particularly its effects on osteosarcoma cells. Nimbin has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Experimental Findings: Cytotoxicity Against Osteosarcoma Cells

Research involving MG-63 osteosarcoma cells demonstrated that nimbin significantly reduced cell viability and induced mitochondrial dysfunction.

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 0 |

| Nimbin (10 μM) | 60 | 30 |

| Nimbin (20 μM) | 40 | 60 |

These findings suggest that nimbin could be further investigated as a potential anticancer therapeutic agent .

準備方法

Synthetic Routes and Reaction Conditions: Nimbin can be extracted from different parts of the neem tree using solvents or supercritical carbon dioxide . The extraction process typically involves the following steps:

Alcoholic Extraction: Neem seeds are subjected to alcoholic extraction.

Partitioning: The extract is partitioned using chlorinated hydrocarbon solvents.

Concentration: The partitioned layer is recovered and concentrated.

Stripping: The concentrated layer is stripped with a hydrocarbon solvent, distilled, and cooled to ambient temperature.

Industrial Production Methods: The large-scale isolation of Nimbin involves an economically beneficial method that avoids labor-intensive techniques such as high-performance liquid chromatography or column chromatography. This method uses a combination of alcohol solubilization, organic partitioning, and crystallization to obtain highly purified Nimbin from neem kernels .

化学反応の分析

Types of Reactions: Nimbin undergoes various chemical reactions, including:

Oxidation: Nimbin can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in Nimbin.

Substitution: Nimbin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of Nimbin.

作用機序

The mechanism by which Nimbin exerts its effects involves several pathways:

Anti-inflammatory Properties: Nimbin may modulate various inflammatory pathways, inhibiting the production of pro-inflammatory mediators.

Antioxidant Activity: Nimbin acts as a free radical scavenger, protecting cells from oxidative stress.

Antifungal and Antibacterial Effects: Nimbin disrupts the cell membrane integrity of certain microorganisms.

Apoptosis Induction: Nimbin and its analogs can induce apoptosis in cancer cells by activating the caspase cascade and causing mitochondrial dysfunction.

類似化合物との比較

Nimbin is often compared with other neem-derived compounds such as azadirachtin and salannin. While all three compounds share some biological activities, Nimbin is unique in its specific anti-inflammatory and antioxidant properties . Similar compounds include:

Azadirachtin: Known for its potent insecticidal properties.

Salannin: Exhibits antimicrobial and antifungal activities.

Nimbin’s uniqueness lies in its diverse range of biological activities and its potential therapeutic applications, particularly in anti-inflammatory and anticancer research .

生物活性

Nimbin, a tetranortriterpenoid compound derived from the seeds and leaves of the neem tree (Azadirachta indica), exhibits a variety of biological activities that have garnered significant attention in pharmacological research. This article explores the diverse biological effects of nimbin, including its anti-inflammatory, cytotoxic, and antiviral properties, supported by data tables and case studies.

Nimbin is structurally characterized by its tetranortriterpenoid framework, which is essential for its biological activities. It is primarily known for its role in the therapeutic effects attributed to neem oil. The compound's mechanism of action includes modulation of various signaling pathways, affecting cell survival and apoptosis.

Key Biological Activities

-

Anti-inflammatory Activity :

- Nimbin has demonstrated significant anti-inflammatory effects through various in vitro and in vivo studies. One notable study evaluated its effect on human red blood cell (HRBC) membrane stabilization, revealing that nimbin could effectively reduce hemolysis induced by heat and hypotonic solutions.

- In zebrafish models, nimbin treatment resulted in decreased levels of reactive oxygen species (ROS), indicating its potential to mitigate inflammation caused by lipopolysaccharide (LPS) exposure .

-

Cytotoxic Effects :

- Research comparing nimbin with other derivatives such as nimbolide indicates that while nimbin itself shows limited cytotoxicity, it plays a role in enhancing the activity of more potent compounds. The presence of the lactone ring in nimbolide is crucial for anticancer activity, suggesting that nimbin may serve as a supportive agent rather than a primary cytotoxic agent .

- A study highlighted nimbin's ability to downregulate survival proteins while upregulating pro-apoptotic proteins like p53 and Bax, contributing to its potential as an anticancer agent .

-

Antiviral Properties :

- Nimbin has been shown to exhibit antiviral activity against dengue virus types 1-4. In silico analyses revealed that nimbin binds effectively to the envelope proteins of these viruses, suggesting its potential as a lead compound for developing anti-dengue therapies .

- The binding affinity results indicated that nimbin forms multiple hydrogen bonds with viral proteins, enhancing its efficacy against viral entry into host cells .

Table 1: Biological Activities of Nimbin

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Stabilizes HRBC membranes; reduces ROS levels | |

| Cytotoxic | Modulates apoptosis-related proteins | |

| Antiviral | Binds to dengue virus envelope proteins |

Case Studies

- In Vitro Study on Anti-inflammatory Effects :

- Zebrafish Model for Cytotoxicity :

- Dengue Virus Binding Affinity Analysis :

特性

IUPAC Name |

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOIBRJOQAYBJT-IMGVWCFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208168 | |

| Record name | Nimbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-86-8 | |

| Record name | Nimbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Cyclopenta[b]naphtho[2,3-d]furan-10-acetic acid, 5-(acetyloxy)-2-(3-furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-, methyl ester, (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CTG7K9IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。